2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonic acid is an organic compound with the molecular formula C13H18O4S. This compound is known for its unique structural features, which include a benzofuran ring substituted with multiple methyl groups and a sulfonic acid group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonic acid typically involves the sulfonation of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran. The reaction is carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent such as dichloromethane. The reaction conditions often require controlled temperatures to ensure the selective formation of the sulfonic acid group .
Industrial Production Methods: On an industrial scale, the production of this compound can involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonic acid has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins, leading to inhibition or modification of their activity. The benzofuran ring structure allows for specific binding interactions with various biological molecules, influencing their function and activity .
Comparison with Similar Compounds
- 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide
- 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride
Comparison:
- 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide: This compound has a sulfonamide group instead of a sulfonic acid group, which affects its reactivity and solubility.
- 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride: This compound contains a sulfonyl chloride group, making it a useful reagent for introducing sulfonyl groups in organic synthesis .
The uniqueness of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonic acid lies in its specific structural features and the presence of the sulfonic acid group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4S/c1-7-8(2)12(18(14,15)16)9(3)10-6-13(4,5)17-11(7)10/h6H2,1-5H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXPWYXYLJCSQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.